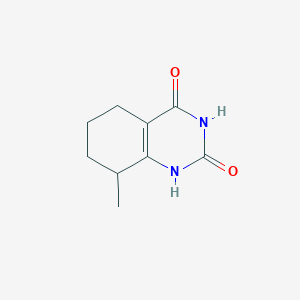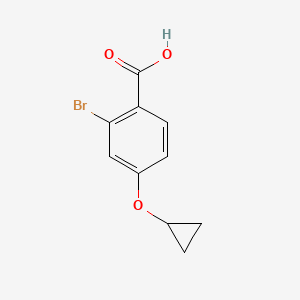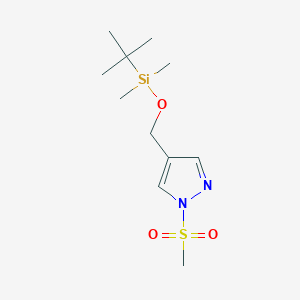
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1-(methylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole is a synthetic organic compound characterized by its unique molecular structure
Méthodes De Préparation
The synthesis of 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The pyrazole ring can be reduced using suitable reducing agents, resulting in the formation of dihydropyrazole derivatives.
Substitution: The TBDMS group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acids or bases for deprotection steps. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The methylsulfonyl group enhances the compound’s solubility and stability, while the TBDMS group protects reactive sites during chemical reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole include:
4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzeneamine: This compound shares the TBDMS protecting group but differs in its core structure.
Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]-α-[(methylsulfinyl)(methylthio)methyl]-, 1-acetate: This compound has a similar protecting group and functional groups but a different core structure.
Propriétés
Formule moléculaire |
C11H22N2O3SSi |
|---|---|
Poids moléculaire |
290.46 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[(1-methylsulfonylpyrazol-4-yl)methoxy]silane |
InChI |
InChI=1S/C11H22N2O3SSi/c1-11(2,3)18(5,6)16-9-10-7-12-13(8-10)17(4,14)15/h7-8H,9H2,1-6H3 |
Clé InChI |
KLZHHEHIOSFTND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CN(N=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


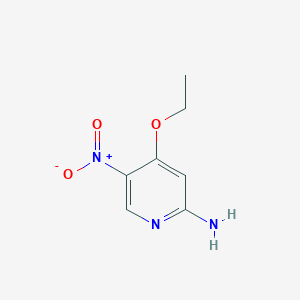
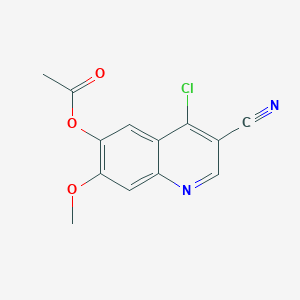

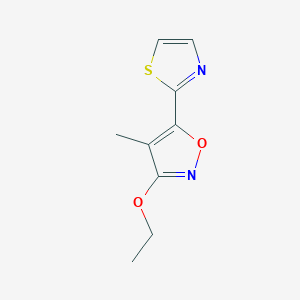
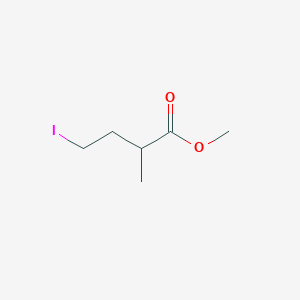
![8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13925621.png)
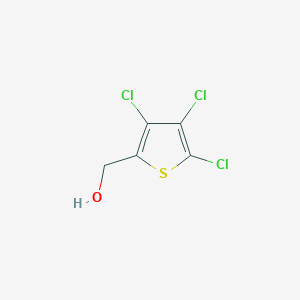
![3-Phenylimidazo[2,1-b]thiazole](/img/structure/B13925633.png)
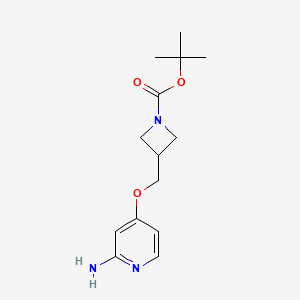
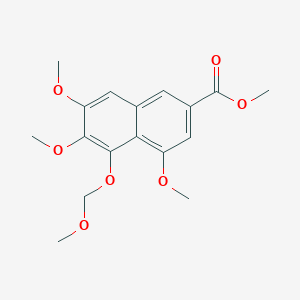
![Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester](/img/structure/B13925645.png)
![6-[4-[7-tert-butyl-5-(4-chloro-3-fluorophenyl)furo[3,2-b]pyridine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13925649.png)
